Molecular Weight and Lipophilicity Differentiation versus 3‑(Piperidin‑4‑yl)propanoic Acid
The target compound (3‑[Methyl‑(1‑methyl‑piperidin‑4‑yl)‑amino]‑propionic acid) carries an additional N‑methyl‑N‑piperidinyl tertiary amine, raising the molecular weight to 200.28 g·mol⁻¹ versus 157.21 g·mol⁻¹ for the parent 3‑(piperidin‑4‑yl)propanoic acid. The predicted LogP shifts from approximately –1.9 (XLogP3‑AA for the parent [1]) to approximately +0.46 (ChemSrc‑predicted value for the target compound ), a net gain of more than 2.3 LogP units. This places the target compound in a more drug‑like lipophilicity window (LogP 0‑3) while the parent is strongly hydrophilic, potentially limiting its passive membrane permeability. The quantitative change provides a rational basis for selecting the N‑methylated scaffold when central nervous system penetration or intracellular target access is desired.
| Evidence Dimension | XLogP / predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.46 (ChemSrc); MW = 200.28 g·mol⁻¹ |
| Comparator Or Baseline | 3‑(Piperidin‑4‑yl)propanoic acid (CAS 1822‑32‑8): XLogP3‑AA = –1.9; MW = 157.21 g·mol⁻¹ |
| Quantified Difference | ΔLogP ≈ +2.36; ΔMW = +43.07 g·mol⁻¹ (27.4% increase) |
| Conditions | Predicted values (ChemSrc / PubChem XLogP3 algorithm); no experimental logD₇.₄ available. |
Why This Matters
A logP shift from –1.9 to +0.46 moves the compound from a low‑permeability space into a range associated with favorable oral absorption and blood‑brain‑barrier penetration, making it a superior choice for CNS‑oriented kinase or GPCR programs.
- [1] PubChem. 3‑(Piperidin‑4‑yl)propanoic acid, CID 1520806, CAS 1822‑32‑8. XLogP‑3AA = –1.9. View Source
